molecular formula C17H14N4O2 B11299645 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide

Cat. No.: B11299645
M. Wt: 306.32 g/mol
InChI Key: MCDGFXHFXMMYPP-UHFFFAOYSA-N
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Description

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The phenyl and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-methylacetamide
  • 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-ethylacetamide
  • 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-propylacetamide

Uniqueness

Compared to similar compounds, 2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide may exhibit unique properties due to the presence of the phenyl and acetamide groups

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)-N-phenylacetamide

InChI

InChI=1S/C17H14N4O2/c22-16(19-14-9-5-2-6-10-14)12-21-17(23)20-15(11-18-21)13-7-3-1-4-8-13/h1-11H,12H2,(H,19,22)

InChI Key

MCDGFXHFXMMYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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